molecular formula C6H4BrF3N2O2S B13174268 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine

5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine

Cat. No.: B13174268
M. Wt: 305.07 g/mol
InChI Key: NYALCFOXCDBDMJ-UHFFFAOYSA-N
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Description

5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine is a heterocyclic compound with the molecular formula C6H4BrF3N2O2S. It is a derivative of pyridine, characterized by the presence of bromine, trifluoromethanesulfonyl, and amine groups. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine typically involves the introduction of bromine and trifluoromethanesulfonyl groups into a pyridine ring. One common method is the bromination of 3-trifluoromethanesulfonylpyridin-2-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher efficiency and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are typically employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.

    Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine ring with aryl boronic acids.

Scientific Research Applications

5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethanesulfonyl group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Uniqueness

5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct electronic properties compared to similar compounds. This makes it particularly useful in applications requiring strong electron-withdrawing groups.

Properties

Molecular Formula

C6H4BrF3N2O2S

Molecular Weight

305.07 g/mol

IUPAC Name

5-bromo-3-(trifluoromethylsulfonyl)pyridin-2-amine

InChI

InChI=1S/C6H4BrF3N2O2S/c7-3-1-4(5(11)12-2-3)15(13,14)6(8,9)10/h1-2H,(H2,11,12)

InChI Key

NYALCFOXCDBDMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)C(F)(F)F)N)Br

Origin of Product

United States

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